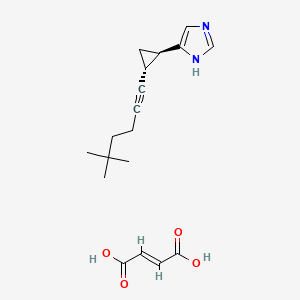
5-((1R,2R)-2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl)-1H-imidazolefumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((1R,2R)-2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl)-1H-imidazolefumarate is a complex organic compound characterized by its unique cyclopropyl and imidazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1R,2R)-2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl)-1H-imidazolefumarate typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The initial step involves the synthesis of the cyclopropyl intermediate. This can be achieved through the reaction of 5,5-dimethylhex-1-yne with a suitable cyclopropanation reagent under controlled conditions.
Imidazole Ring Formation: The cyclopropyl intermediate is then reacted with an imidazole precursor. This step often requires the use of a strong base and a polar aprotic solvent to facilitate the formation of the imidazole ring.
Fumarate Addition: Finally, the imidazole derivative is reacted with fumaric acid or its derivatives to form the fumarate salt. This step may involve the use of a coupling agent to ensure efficient formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and alkyne moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the imidazole ring or the alkyne group. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions. Halogenation using reagents like N-bromosuccinimide (NBS) is an example.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: N-bromosuccinimide (NBS), sodium hydride (NaH)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alkanes or reduced imidazole derivatives
Substitution: Halogenated imidazole derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding cyclopropyl and imidazole chemistry.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological activities, such as antimicrobial or anticancer properties
Medicine
In medicine, the compound or its derivatives could be investigated for use as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as a precursor for other complex molecules.
Mécanisme D'action
The mechanism by which 5-((1R,2R)-2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl)-1H-imidazolefumarate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl and imidazole groups are key to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropyl Imidazole Derivatives: Compounds with similar cyclopropyl and imidazole structures.
Alkyne-Containing Imidazoles: Compounds featuring both alkyne and imidazole functionalities.
Uniqueness
What sets 5-((1R,2R)-2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl)-1H-imidazolefumarate apart is its specific combination of a cyclopropyl group with an alkyne and an imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application.
Propriétés
Formule moléculaire |
C18H24N2O4 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;5-[(1R,2R)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole |
InChI |
InChI=1S/C14H20N2.C4H4O4/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13;5-3(6)1-2-4(7)8/h9-12H,5,7-8H2,1-3H3,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+/t11-,12-;/m1./s1 |
Clé InChI |
QIQWRCNAPQJQLL-QESWSMAHSA-N |
SMILES isomérique |
CC(C)(C)CCC#C[C@@H]1C[C@H]1C2=CN=CN2.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC(C)(C)CCC#CC1CC1C2=CN=CN2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13025176.png)

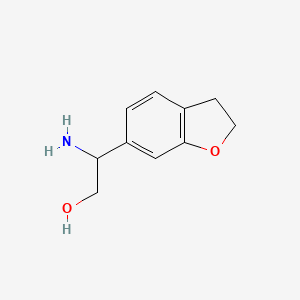
![1,6-Dimethyl-3-(3-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025190.png)

![4-Bromo-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13025210.png)
![5-Iodo-3-methylbenzo[d]isoxazole](/img/structure/B13025222.png)
![7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B13025228.png)
![1-Cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025229.png)
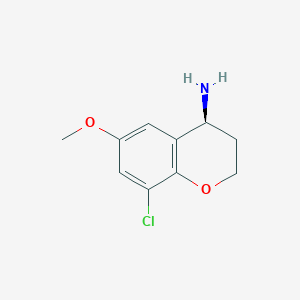
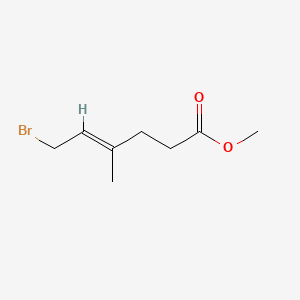
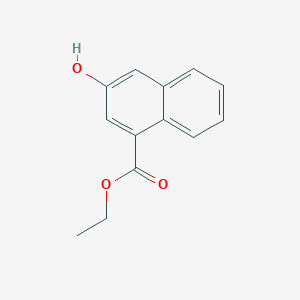
![Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate](/img/structure/B13025260.png)
